molecular formula C6H16ClNO B6359927 (S)-3-Amino-2-methylpentan-2-ol hydrochloride CAS No. 1350713-57-3

(S)-3-Amino-2-methylpentan-2-ol hydrochloride

Cat. No.: B6359927
CAS No.: 1350713-57-3
M. Wt: 153.65 g/mol
InChI Key: MDKKBNQTKLEALE-JEDNCBNOSA-N
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Description

“(S)-3-Amino-2-methylpentan-2-ol hydrochloride” is a compound that includes an amino group and a hydrochloride group. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Hydrochlorides often participate in reactions involving nucleophilic substitution or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Hydrochlorides generally have high solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many hydrochlorides used in medications increase solubility and absorption into the bloodstream .

Safety and Hazards

Hydrochlorides can be corrosive and pose risks if swallowed or if they come into contact with skin or eyes . They may also be harmful if inhaled .

Properties

IUPAC Name

(3S)-3-amino-2-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKBNQTKLEALE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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